REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9]C(OC(C)(C)C)=O)[C:6]([N+:17]([O-:19])=[O:18])=[CH:5][C:4]=1[CH3:20].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([CH3:20])=[CH:5][C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH3:9])[N:8]=1 |f:1.2.3|
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a hot water bath to 90° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
WAIT
|
Details
|
had ceased after 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured
|
Type
|
WASH
|
Details
|
with washing of the reaction flask with a small volume of acetone
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=C(C=C1C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |